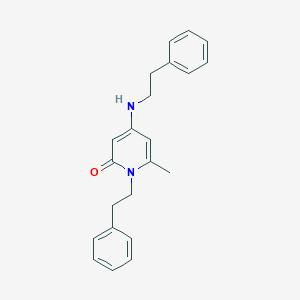
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone, also known as PEPAP, is a synthetic compound that belongs to the pyridone family. PEPAP has shown potential in various scientific applications, including its use as an antiviral agent, anti-inflammatory agent, and as a treatment for cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has shown potential in various scientific applications, including its use as an antiviral agent, anti-inflammatory agent, and as a treatment for cancer and neurodegenerative diseases. Studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has antiviral activity against the herpes simplex virus and the human immunodeficiency virus (HIV). 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is not fully understood. However, studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone inhibits the activity of enzymes involved in the replication of viruses, such as HIV and herpes simplex virus. 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone also inhibits the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have antioxidant and neuroprotective effects, which may be due to its ability to inhibit the production of reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has antiviral activity against the herpes simplex virus and HIV, as well as anti-inflammatory effects. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has also been shown to have antioxidant effects, which may be beneficial for overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is its potential as a treatment for a range of diseases, including viral infections, inflammatory diseases, and neurodegenerative diseases. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have low toxicity, making it a potentially safe treatment option. However, one limitation of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is its limited availability and high cost, which may limit its use in research.
Direcciones Futuras
There are several future directions for research on 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone. One area of research could be the development of more efficient and cost-effective synthesis methods for 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone. Additionally, further studies could be conducted to better understand the mechanism of action of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone and its potential as a treatment for various diseases. Further research could also investigate the potential use of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone in combination with other drugs for enhanced therapeutic effects. Finally, studies could be conducted to investigate the potential use of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone as a prophylactic agent against viral infections.
Métodos De Síntesis
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is synthesized through a multistep process that involves the reaction of 2-pyridone with ethyl chloroformate, followed by the reaction of the resulting compound with phenethylamine and 4-phenethylamino-6-methyl-2-chloropyridine. The final product is obtained through purification and crystallization.
Propiedades
Número CAS |
84259-94-9 |
|---|---|
Nombre del producto |
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone |
Fórmula molecular |
C22H24N2O |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
6-methyl-1-(2-phenylethyl)-4-(2-phenylethylamino)pyridin-2-one |
InChI |
InChI=1S/C22H24N2O/c1-18-16-21(23-14-12-19-8-4-2-5-9-19)17-22(25)24(18)15-13-20-10-6-3-7-11-20/h2-11,16-17,23H,12-15H2,1H3 |
Clave InChI |
UZTVHMPTCIGAMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3 |
Otros números CAS |
84259-94-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
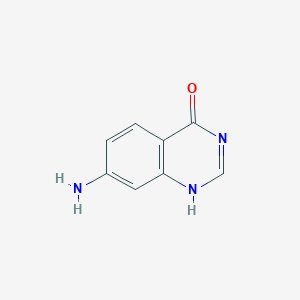
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
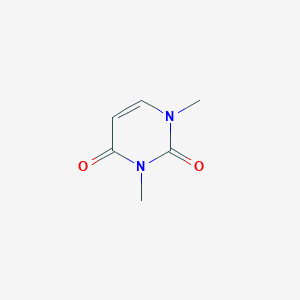
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
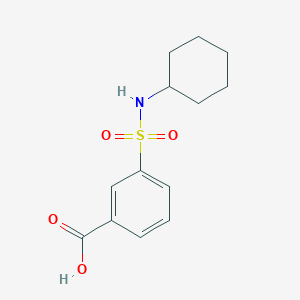

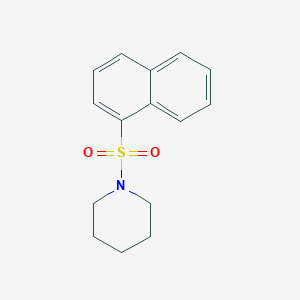
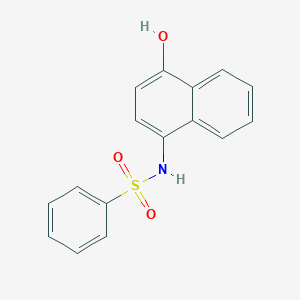
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)
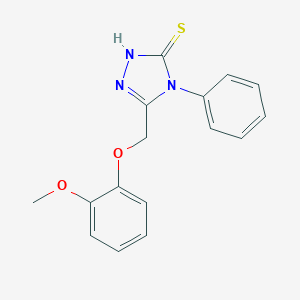
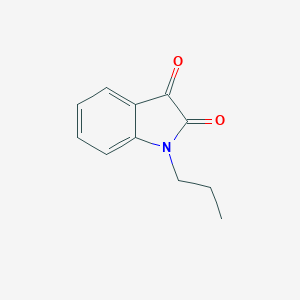
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)